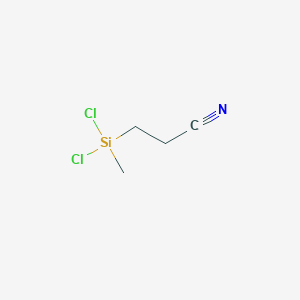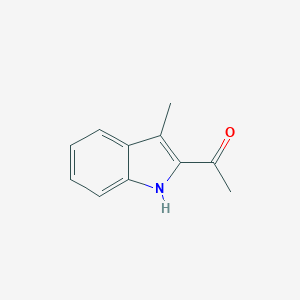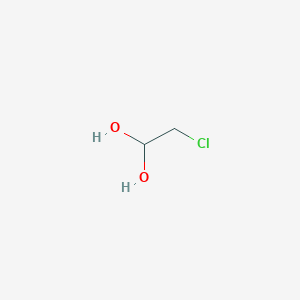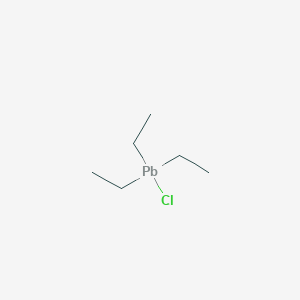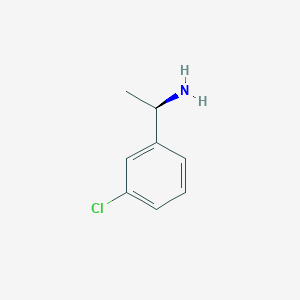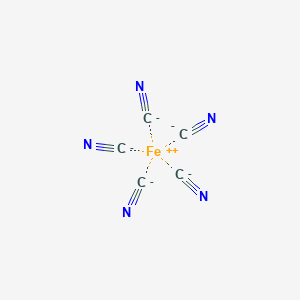
Pentacyanoferrate (II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyanoferrate (II) is a coordination compound consisting of an iron (II) ion surrounded by five cyanide ligands. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacyanoferrate (II) can be synthesized through various methods. One common approach involves the reaction of iron (II) salts with cyanide ions in an aqueous solution. For example, the reaction of iron (II) sulfate with potassium cyanide results in the formation of pentacyanoferrate (II) complex. The reaction conditions typically involve maintaining a neutral to slightly alkaline pH to prevent the formation of toxic hydrogen cyanide gas .
Industrial Production Methods
In industrial settings, the production of pentacyanoferrate (II) often involves large-scale reactions using similar principles as laboratory synthesis. The process is carefully controlled to ensure the safety and purity of the final product. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Pentacyanoferrate (II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentacyanoferrate (III).
Reduction: It can be reduced back to iron (II) from iron (III) state.
Substitution: Ligand substitution reactions are common, where one or more cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferricyanide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of various nitrogen-containing ligands under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Pentacyanoferrate (III) complexes.
Reduction: Iron (II) complexes with different ligands.
Substitution: New coordination compounds with substituted ligands.
Scientific Research Applications
Pentacyanoferrate (II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentacyanoferrate (II) involves its ability to release active species upon chemical or enzymatic activation. For example, in biological systems, the compound can release nitroxyl (HNO) through oxidation, which then interacts with molecular targets such as enzymes and receptors involved in vasodilation and antimicrobial activities . The coordination chemistry of pentacyanoferrate (II) allows it to form stable complexes with various ligands, influencing its reactivity and biological effects .
Comparison with Similar Compounds
Pentacyanoferrate (II) can be compared with other cyanoferrate complexes, such as hexacyanoferrate (II) and hexacyanoferrate (III). While hexacyanoferrate complexes have six cyanide ligands, pentacyanoferrate (II) has five, which affects its coordination geometry and reactivity. The unique properties of pentacyanoferrate (II) make it particularly useful for studying ligand substitution reactions and electron transfer processes .
Similar Compounds
Hexacyanoferrate (II): Known for its use in the synthesis of Prussian blue.
Hexacyanoferrate (III): Commonly used as an oxidizing agent in various chemical reactions.
Pentacyanoferrate (II) stands out due to its stability and versatility in forming complexes with a wide range of ligands, making it a valuable compound in both fundamental and applied research.
Properties
IUPAC Name |
iron(2+);pentacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe/c5*1-2;/q5*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHDFMNLYLLXDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5FeN5-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15699-35-1 |
Source


|
| Record name | Pentacyanoferrate (II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015699351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
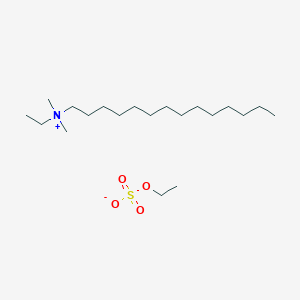


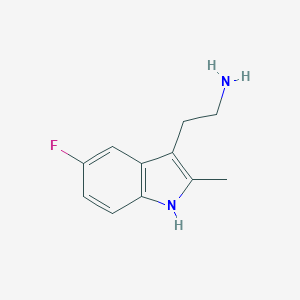
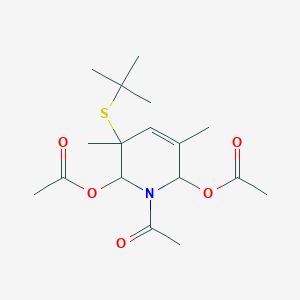
![3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B94045.png)
